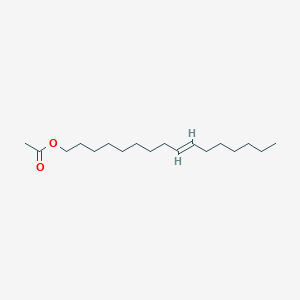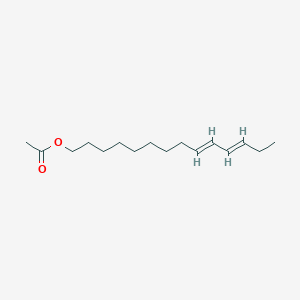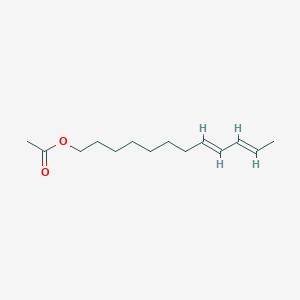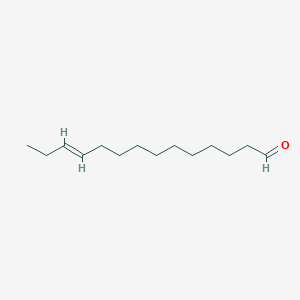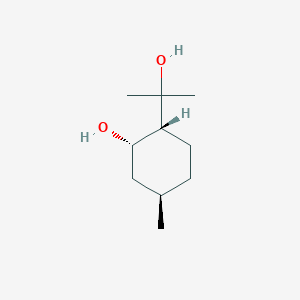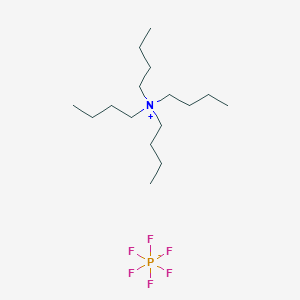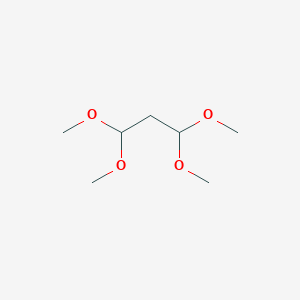
1,1,3,3-四甲氧基丙烷
描述
1,1,3,3-Tetramethoxypropane is an organic compound with the chemical formula CH₂(CH(OC₃H₇)₂)₂ . It exists as a colorless liquid and serves as a protected form of malondialdehyde . Malondialdehyde is a reactive reagent, but its storage properties are poor. The compound is also known as malonaldehyde bis (dimethyl acetal) .
Chemical Reactions Analysis
- Acid Hydrolysis : 1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde. This reaction is essential for releasing malondialdehyde, which has applications in various chemical assays .
Physical And Chemical Properties Analysis
科学研究应用
Preparation of Malondialdehyde Standards
1,1,3,3-Tetramethoxypropane is used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . Malondialdehyde is a marker for oxidative stress in cells and tissues, and its accurate measurement is crucial in biomedical research .
Study of Vascular Smooth Muscle Cells
This compound has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells . This research is important in understanding the pathophysiology of diseases like atherosclerosis and hypertension .
Plasma Polymerization
1,1,3,3-Tetramethoxypropane can be plasma polymerized to create thin films . These films have potential applications in various fields such as ultra large-scale integration and very large-scale integration circuits, capacitors, light-emitting diodes, sensors, rechargeable batteries, as inter-metallic dielectrics in integrated circuits, and other electronic circuits as insulators and dielectric materials .
Investigation of Dielectric Properties
The dielectric constant and the alternating current (AC) electrical conductivity of the plasma-polymerized 1,1,3,3-tetramethoxypropane (PPTMP) thin films are investigated in the frequency range from 30 to 104 Hz, and in the temperature range from 298 to 423 K . This research is crucial in the development of electronic devices .
Study of AC Electrical Conduction Mechanism
The AC electrical conduction mechanism in the PPTMP thin films is observed to be dominated by hopping of carriers between localized states . This understanding can help in the design of more efficient electronic devices .
Investigation of Dielectric Loss Tangent
The dielectric loss tangent, tanδ decreases slightly with a broad minimum around 103 Hz and again increases with increasing frequency . This property is important in the design of capacitors and other electronic components .
作用机制
Target of Action
1,1,3,3-Tetramethoxypropane is a protected form of malondialdehyde . Malondialdehyde is a reactive aldehyde that is a product of lipid peroxidation and is a marker of oxidative stress .
Mode of Action
1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . This reaction is typically carried out in an aqueous solution with a pH adjusted to 1 .
Biochemical Pathways
The primary biochemical pathway involving 1,1,3,3-Tetramethoxypropane is the formation of malondialdehyde via acid hydrolysis . Malondialdehyde is a key player in several biochemical pathways, particularly those related to oxidative stress and lipid peroxidation .
Pharmacokinetics
Its hydrolysis product, malondialdehyde, is known to be rapidly metabolized and excreted in the urine .
Result of Action
The hydrolysis of 1,1,3,3-Tetramethoxypropane results in the formation of malondialdehyde . Malondialdehyde can react with DNA and proteins, forming adducts that may contribute to a variety of pathological processes, including aging and cancer .
Action Environment
The action of 1,1,3,3-Tetramethoxypropane is influenced by the pH of the environment . The compound is stable under normal conditions, but it undergoes hydrolysis in acidic conditions to yield malondialdehyde .
属性
IUPAC Name |
1,1,3,3-tetramethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYQFMRBQUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059255 | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethoxypropane | |
CAS RN |
102-52-3 | |
| Record name | Tetramethoxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxypropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetramethoxypropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propane, 1,1,3,3-tetramethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAMETHOXYPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,1,3,3-tetramethoxypropane?
A1: The molecular formula of 1,1,3,3-tetramethoxypropane is C7H16O4, and its molecular weight is 164.20 g/mol.
Q2: Are there any characteristic spectroscopic data available for 1,1,3,3-tetramethoxypropane?
A2: While specific spectroscopic data isn't detailed within the provided research, techniques like 1H NMR and MS are frequently employed to confirm the structure of 1,1,3,3-tetramethoxypropane and its derivatives. [, , , ]
Q3: What is the primary synthetic application of 1,1,3,3-tetramethoxypropane?
A3: 1,1,3,3-Tetramethoxypropane is widely used as a precursor for malondialdehyde, a highly reactive compound. [] It serves as a convenient source due to its stability and controlled release of malondialdehyde upon hydrolysis.
Q4: How is 1,1,3,3-tetramethoxypropane utilized in the synthesis of heterocyclic compounds?
A4: This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly pyrimidines. It reacts with amidine hydrochloride salts under elevated temperatures, leading to the formation of 2-substituted pyrimidines. []
Q5: Can you provide specific examples of heterocyclic compounds synthesized using 1,1,3,3-tetramethoxypropane?
A5: Certainly! Research highlights the synthesis of compounds like 2-(arylthio)benzoates, 2-amino-X-nitrobenzimidazoles, trandolapril, and rimsulfuron using 1,1,3,3-tetramethoxypropane as a key starting material or intermediate. [, , , ]
Q6: What types of reactions are commonly employed with 1,1,3,3-tetramethoxypropane in organic synthesis?
A6: This compound is frequently used in [3+3] cyclocondensations, particularly with 1,3-bis(silyl enol ethers) or 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes. These reactions provide efficient routes to salicylates and 2-(arylthio)benzoates, respectively. [, ]
Q7: Does 1,1,3,3-tetramethoxypropane participate in reactions other than cyclocondensations?
A7: Yes, it's also employed in transacetalization reactions with N-benzoylaminodiols, resulting in the stereoselective formation of 2,5-disubstituted-1,3-dioxanes. This methodology offers a route to valuable building blocks for various chemical syntheses. []
Q8: Beyond its role in organic synthesis, does 1,1,3,3-tetramethoxypropane have other applications?
A8: Yes, it serves as a standard in quantifying malondialdehyde (MDA), a marker for lipid peroxidation. This is particularly relevant in food chemistry and biological studies investigating oxidative stress. [, , , ]
Q9: Can you elaborate on the use of 1,1,3,3-tetramethoxypropane in studying lipid peroxidation?
A9: Researchers utilize 1,1,3,3-tetramethoxypropane to generate known concentrations of MDA. This allows for the creation of calibration curves, enabling the accurate quantification of MDA levels in various samples, such as meat products or biological tissues. [, , ]
Q10: Is there research on the potential environmental impact of 1,1,3,3-tetramethoxypropane?
A10: While the provided literature doesn't delve into specific ecotoxicological data, it highlights the importance of responsible handling and waste management practices for all chemical compounds, including 1,1,3,3-tetramethoxypropane. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



